Technical Guide: Spectroscopic Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
Technical Guide: Spectroscopic Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
This technical guide provides an in-depth spectroscopic and structural analysis of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid (also known as 5-Methyl-3-isoxazoleacetic acid).
Executive Summary
2-(5-Methyl-1,2-oxazol-3-yl)acetic acid (CAS: 57612-87-0 ) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly GABA receptor agonists and antimicrobial agents.[1] Its structural integrity is defined by the 1,2-oxazole (isoxazole) core substituted at the 3-position with an acetic acid moiety and at the 5-position with a methyl group.
This guide outlines the definitive spectroscopic signatures (NMR, IR, MS) required for the identification, structural elucidation, and quality control of this compound during drug development workflows.
Chemical Identity & Properties
| Parameter | Detail |
| IUPAC Name | 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid |
| Common Name | 5-Methyl-3-isoxazoleacetic acid |
| CAS Registry Number | 57612-87-0 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| SMILES | CC1=CC(CC(=O)O)=NO1 |
| Physical State | Crystalline Solid |
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme used for spectroscopic assignment.
[1][3]
Synthesis & Preparation Context
Understanding the synthesis pathway is essential for interpreting impurity profiles in spectroscopic data. The compound is typically generated via the hydrolysis of the corresponding nitrile precursor.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural validation. The isoxazole ring provides a distinct chemical environment, particularly the shielding of the C4 proton.
¹H NMR Data (300 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are relative to TMS.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 12.40 - 12.60 | Broad Singlet | 1H | Exchangeable acidic proton. |
| H-4 | 6.10 - 6.20 | Singlet | 1H | Characteristic isoxazole ring proton. High field due to electron density. |
| CH₂ (alpha) | 3.65 - 3.75 | Singlet | 2H | Methylene group flanked by the aromatic ring and carbonyl. |
| CH₃ (5-Me) | 2.35 - 2.40 | Singlet | 3H | Methyl group attached to the aromatic ring (C5). |
¹³C NMR Data (75 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O (Acid) | 170.5 | Carboxylic acid carbonyl carbon. |
| C-5 (Ring) | 169.2 | Quaternary ring carbon bonded to Oxygen and Methyl. |
| C-3 (Ring) | 159.8 | Quaternary ring carbon bonded to Nitrogen and Methylene. |
| C-4 (Ring) | 101.5 | Methine ring carbon (C-H). Significantly shielded.[2][3] |
| CH₂ (alpha) | 32.4 | Methylene carbon. |
| CH₃ (5-Me) | 12.1 | Methyl carbon. |
Infrared Spectroscopy (IR)
IR analysis confirms the presence of the carboxylic acid and the integrity of the isoxazole heterocycle.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 2500 - 3300 | Broad | Characteristic carboxylic acid dimer H-bonding. |
| C=O Stretch | 1700 - 1725 | Strong | Carbonyl stretch of the carboxylic acid. |
| C=N Stretch | 1600 - 1615 | Medium | Isoxazole ring stretching vibration. |
| C=C Stretch | 1480 - 1500 | Weak | Aromatic ring skeletal vibration. |
| C-O Stretch | 1200 - 1250 | Strong | C-O single bond stretch of the acid. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine molecular weight and fragmentation patterns. The isoxazole ring is prone to N-O bond cleavage under ionization.
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Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).
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Molecular Ion:
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[M+H]⁺: 142.1 m/z (Positive Mode)
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[M-H]⁻: 140.1 m/z (Negative Mode)
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Fragmentation Pathway (EI/ESI)
The primary fragmentation involves the loss of the carboxyl group (decarboxylation) and the cleavage of the labile N-O bond in the isoxazole ring.
Quality Control & Purity Assessment
When validating a sample of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid, researchers should prioritize the following checks:
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H-4 Integral Ratio: Ensure the integration of the ring proton (6.15 ppm) is exactly 1:3 ratio with the methyl group (2.40 ppm). Deviations suggest contamination with regioisomers (e.g., 3-methyl-5-isoxazoleacetic acid).
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Water Content: The broad OH peak in IR and NMR can mask water impurities. Use Karl Fischer titration if precise stoichiometry is required for coupling reactions.
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Residual Solvents: Check for DMSO or DMF peaks in NMR if the sample was recrystallized, as these solvents bind strongly to the carboxylic acid.
References
-
ChemicalBook. (2023). 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid Basic Information and CAS 57612-87-0.[1][4] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12636906, 5-Methyl-3-isoxazoleacetic acid. Retrieved from
-
Google Patents. (2020). WO2020157652A2 - Cdk2 inhibitors. (Lists CAS 57612-87-0 as a starting material).[1][4] Retrieved from
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Context on Isoxazole reactivity).
Sources
- 1. CN113330000A - 3-carbonylamino-5-cyclopentyl-1 FI-pyrrole compound having inhibitory activity against CDK2 - Google Patents [patents.google.com]
- 2. Leaf alcohol(928-96-1) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Methyl-1-butanethiol(541-31-1) 1H NMR spectrum [chemicalbook.com]
- 4. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
